![molecular formula C19H17F2N3O3 B2393275 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide CAS No. 898439-74-2](/img/structure/B2393275.png)
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide
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Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide (AQ-1S) is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Novel carboxamide derivatives of 2-quinolones, for example, exhibited promising antibacterial, antifungal, and antitubercular activities, demonstrating the potential of quinoline compounds in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Structural Analysis and DFT Studies
The crystal structure and Hirshfeld surface analysis of quinoline carboxamide derivatives have been thoroughly investigated, offering insights into their structural characteristics. Such studies provide valuable information for the design and development of novel compounds with potential applications in various fields (Polo-Cuadrado et al., 2021).
Synthesis and Reactivity
The synthesis and reactivity of quinoline derivatives have been explored, leading to the development of compounds with potential applications in pharmaceuticals and materials science. For instance, the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives through specific chemical reactions opens new avenues for the creation of compounds with unique properties (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antioxidant and Antimicrobial Activities
Quinoline derivatives have been evaluated for their antioxidant, anti-inflammatory, and antimicrobial activities, highlighting their potential in medical and health-related applications. Azoimine quinoline derivatives, in particular, showed significant antioxidant potential and variable activity against bacteria and fungi, underscoring the versatility of quinoline compounds in therapeutic applications (Douadi et al., 2020).
Molecular Dynamic Simulation and Inhibitory Studies
The design and synthesis of quinoline-4-carboxamide derivatives as potential acetylcholinesterase inhibitors have been investigated through molecular dynamic simulation studies. These studies aim to discover new therapeutic agents for diseases such as Alzheimer's, demonstrating the significant impact of quinoline derivatives in drug discovery (Pashaei et al., 2021).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-11(25)24-8-2-3-12-4-6-14(10-17(12)24)22-18(26)19(27)23-16-7-5-13(20)9-15(16)21/h4-7,9-10H,2-3,8H2,1H3,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSRXKJCQJWDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide |
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